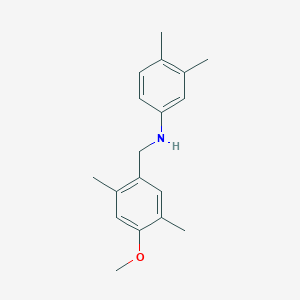
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as CDMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用机制
The mechanism of action of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the inhibition of various enzymes and proteins within the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One limitation is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have off-target effects on other enzymes and proteins within the body, which may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the use of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential applications in the development of new fluorescent probes for the detection of metal ions and in the removal of heavy metals from contaminated water. Further research is needed to fully explore the potential of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in these and other areas of research.
Conclusion
In conclusion, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biological processes. While there are some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments, its potential applications in the treatment of various diseases, as well as in the development of new fluorescent probes and chelating agents, make it an exciting area of research for the future.
合成方法
The synthesis of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2,8-dimethyl-4-hydroxyquinoline with pyrrolidine and chloroacetyl chloride. This reaction produces 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a white crystalline powder with a melting point of 233-235°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water.
属性
IUPAC Name |
6-chloro-2,8-dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-7-12(17)8-13-15(10)18-11(2)14(16(13)20)9-19-5-3-4-6-19/h7-8H,3-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHREYPVJLXPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C(C2=O)CN3CCCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)
![N,N-dimethyl-2-oxo-1-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5668444.png)
![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5668446.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)

![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)
